molecular formula C8H7N5 B073254 2-Azido-1-methylbenzimidazole CAS No. 1516-73-0

2-Azido-1-methylbenzimidazole

Cat. No. B073254
CAS RN: 1516-73-0
M. Wt: 173.17 g/mol
InChI Key: UEBPHCPFYTWTGN-UHFFFAOYSA-N
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Description

2-Azido-1-methylbenzimidazole is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives have been mentioned in the literature for various applications .


Synthesis Analysis

The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .


Molecular Structure Analysis

The molecular structure of 2-Azido-1-methylbenzimidazole is based on the benzimidazole core, with additional azido and methyl groups . The structure of benzimidazole itself involves a fusion of benzene and imidazole rings .


Chemical Reactions Analysis

The chemical reactions involving 2-Azido-1-methylbenzimidazole are accelerated in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism has been provided, based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Shiokawa and Ohki (1973) explored cycloaddition reactions of 2-azido-1-methylbenzimidazole with various reagents, revealing its potential for synthesizing diverse azole derivatives, which could be useful in medicinal chemistry for developing new drugs with antimicrobial properties Shiokawa & Ohki, 1973.

Material Science and Electrolytes

In the field of material science, Schechter and Savinell (2002) discussed the use of imidazole and 1-methyl imidazole, closely related to 2-Azido-1-methylbenzimidazole, in polybenzimidazole membranes doped with phosphoric acid, highlighting their application as high-temperature proton-conducting polymer electrolytes for fuel cells. This study underlines the compound's significance in enhancing energy technologies Schechter & Savinell, 2002.

Analytical Chemistry

Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its main degradation product in pharmaceutical forms, showcasing the importance of benzimidazole derivatives, including 2-Azido-1-methylbenzimidazole, in the analytical domain for quality control and stability studies Al-Kurdi et al., 1999.

Corrosion Inhibition

The interaction of benzimidazole derivatives with copper surfaces was investigated by Tompkins and Sharma (1982), who studied the bonding and film growth mechanisms of these compounds. Their work suggests potential applications of 2-Azido-1-methylbenzimidazole as a corrosion inhibitor for copper, highlighting its importance in extending the life of metal components in various industrial applications Tompkins & Sharma, 1982.

Mechanism of Action

The mechanism of action of benzimidazoles as anticancer agents and other applications is related to the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Safety and Hazards

2-Azido-1-methylbenzimidazole may cause respiratory irritation, serious eye irritation, serious eye damage, skin irritation, and could be harmful if swallowed .

Future Directions

The future directions in the research of 2-Azido-1-methylbenzimidazole could involve exploring its photoreactivity , and further investigating its potential applications in various fields such as medicinal chemistry and anticancer research .

properties

IUPAC Name

2-azido-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-13-7-5-3-2-4-6(7)10-8(13)11-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBPHCPFYTWTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164817
Record name 2-Azido-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-methylbenzimidazole

CAS RN

1516-73-0
Record name 2-Azido-1-methylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azido-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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